Co-Codaprin is classified under two main categories:
The formulation of Co-Codaprin typically presents in tablet form, with common dosages including 8 mg of codeine and 400 mg of aspirin per tablet .
The synthesis of Co-Codaprin involves the straightforward combination of its two active ingredients. The process can be summarized as follows:
The final product, Co-Codaprin, is created by mixing these two compounds in specific ratios under controlled conditions to ensure uniformity and stability .
Co-Codaprin does not have a singular molecular structure due to its composition of two distinct compounds. The molecular structures are as follows:
Both compounds exhibit specific functional groups that contribute to their pharmacological activities. The interaction between these structures when combined in Co-Codaprin enhances its analgesic efficacy .
The primary chemical reactions relevant to Co-Codaprin involve the metabolism of its constituents within the body:
These metabolic pathways highlight how Co-Codaprin functions at both peripheral and central levels to alleviate pain.
The mechanism of action for Co-Codaprin is multifaceted due to its dual composition:
Together, these mechanisms provide effective pain relief by addressing both inflammatory processes and central pain perception.
Co-Codaprin exhibits several notable physical and chemical properties:
The pharmacokinetics include rapid absorption from the gastrointestinal tract, with peak plasma concentrations occurring approximately one hour after administration .
Co-Codaprin is primarily used for:
Due to its potential for addiction related to codeine, it is typically recommended for short-term use under medical supervision .
Co-Codaprin (BAN: Codeine Phosphate and Aspirin) is a compound analgesic combining two pharmacologically active components:
Table 1: Standard Composition of Co-Codaprin Formulations
Component | Chemical Role | Typical Strengths per Unit |
---|---|---|
Codeine phosphate | Opioid analgesic | 7.5 mg, 15 mg, 30 mg, 60 mg |
Aspirin | NSAID/antiplatelet agent | 300–500 mg |
Additional agents* | Adjuvants (e.g., caffeine in AC&C) | Varies (e.g., 30–50 mg caffeine) |
* In some formulations like Canada's "AC&C" [4]
The combination leverages synergistic mechanisms: Aspirin reduces peripheral inflammation, while codeine acts centrally to elevate pain thresholds [9].
Co-Codaprin emerged from mid-20th-century efforts to enhance pain management through multi-mechanistic formulations:
Co-Codaprin is authorized for:
Mechanistic rationale: Aspirin inhibits prostaglandin-mediated nociceptor sensitization, while codeine activates descending inhibitory pathways in the CNS [9].
Opioid analgesic consumption varies dramatically by region and income:
Table 2: Global Disparities in Opioid Consumption (2019)
Country Income Group | Median MME/1,000/day | 10-Year Trend (2009–2019) | Key Drivers |
---|---|---|---|
High-income (HICs) | 345.1 | +36.6 MME (IQR: -7.5–124.5) | Aging population, pain advocacy |
Upper-middle-income | 23.6 | +10.4 MME | Trade policies (+13.59 MME) |
Low/lower-middle-income | 8.3 | +3.7 MME | Physician density (+1.95 MME) |
Data source: IQVIA MIDAS sales database [3]
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0